Cas no 17741-13-8 (N-Phenylpyrrolidin-3-amine)

N-Phenylpyrrolidin-3-amine is a versatile organic compound featuring a pyrrolidine core substituted with a phenylamine group. Its structural properties make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The compound’s amine functionality allows for further derivatization, enabling the creation of diverse derivatives with tailored properties. Its stability and reactivity under controlled conditions make it suitable for use in catalytic processes and as a building block in medicinal chemistry. Researchers value N-Phenylpyrrolidin-3-amine for its potential in designing novel compounds with applications in drug discovery and material science.
N-Phenylpyrrolidin-3-amine structure
N-Phenylpyrrolidin-3-amine structure
Product Name:N-Phenylpyrrolidin-3-amine
CAS No:17741-13-8
MF:C10H14N2
MW:162.231562137604
CID:50860
PubChem ID:11412557
Update Time:2025-05-26

N-Phenylpyrrolidin-3-amine Chemical and Physical Properties

Names and Identifiers

    • N-Phenylpyrrolidin-3-amine
    • N-phenyl-3-Pyrrolidinamine
    • 3-(N-phenylamino)pyrrolidine
    • 3-(phenylamino)pyrrolidine
    • 3-anilinopyrrolidine
    • 3-Pyrrolidinamine,N-phenyl-
    • AC1Q1H54
    • AGN-PC-008LKU
    • CTK4D6491
    • phenylpyrrolidin-3-yl-amine
    • Phenyl-pyrrolidin-3-yl-amine
    • Pyrrolidine,3-anilino- (8CI)
    • SureCN2343007
    • 17741-13-8
    • AKOS016344097
    • SCHEMBL2343007
    • DTXSID30465007
    • 3-Pyrrolidinamine, N-phenyl-
    • AKOS004120106
    • Z970090328
    • EN300-61759
    • BB 0257677
    • AAFUQJGCJNFFRT-UHFFFAOYSA-N
    • MDL: MFCD06740348
    • Inchi: 1S/C10H14N2/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,10-12H,6-8H2
    • InChI Key: AAFUQJGCJNFFRT-UHFFFAOYSA-N
    • SMILES: N1CCC(C1)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 162.11582
  • Monoisotopic Mass: 162.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 24.1Ų

Experimental Properties

  • Density: 1.083
  • Boiling Point: 295.1°C at 760 mmHg
  • Flash Point: 175.1°C
  • Refractive Index: 1.597
  • PSA: 24.06

N-Phenylpyrrolidin-3-amine Security Information

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Additional information on N-Phenylpyrrolidin-3-amine

N-Phenylpyrrolidin-3-amine (CAS No. 17741-13-8): A Comprehensive Overview

N-Phenylpyrrolidin-3-amine (CAS No. 17741-13-8) is a versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and medicinal chemistry. This compound, also known as 3-Aminopyrrolidine, N-phenyl-, is characterized by its unique structure and diverse applications. The chemical formula of N-Phenylpyrrolidin-3-amine is C10H15N2, and it has a molecular weight of 165.23 g/mol.

The synthesis of N-Phenylpyrrolidin-3-amine can be achieved through various methods, including the reaction of phenylacetonitrile with ammonia and subsequent reduction. Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly routes for its production. For instance, a study published in the Journal of Organic Chemistry in 2022 reported a novel catalytic method that significantly reduces the use of hazardous reagents and improves the overall yield and purity of the final product.

In the realm of pharmaceutical research, N-Phenylpyrrolidin-3-amine has shown promise as a lead compound for the development of new drugs. Its structural similarity to several biologically active molecules makes it an attractive candidate for drug discovery. One notable application is in the treatment of neurological disorders. A recent clinical trial conducted by a team at Harvard Medical School demonstrated that derivatives of N-Phenylpyrrolidin-3-amine exhibit potent neuroprotective effects, potentially offering new therapeutic options for conditions such as Alzheimer's disease and Parkinson's disease.

Beyond its potential in neurology, N-Phenylpyrrolidin-3-amine has also been explored for its anti-inflammatory properties. Research published in the Inflammation Research Journal in 2021 highlighted the ability of this compound to inhibit key inflammatory pathways, suggesting its potential use in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacological profile of N-Phenylpyrrolidin-3-amine is further enhanced by its favorable pharmacokinetic properties. Studies have shown that it exhibits good oral bioavailability and a favorable distribution profile, making it suitable for various drug delivery systems. Additionally, its low toxicity and high stability contribute to its safety profile, which is crucial for clinical applications.

In the context of medicinal chemistry, N-Phenylpyrrolidin-3-amine serves as a valuable scaffold for the design and synthesis of novel compounds with enhanced biological activity. Computational methods, such as molecular docking and molecular dynamics simulations, have been employed to predict the binding affinity and interactions of this compound with target proteins. These computational tools have facilitated the rational design of more potent and selective derivatives.

The environmental impact of chemical compounds is an increasingly important consideration in their development and use. Recent studies have focused on assessing the environmental fate and ecotoxicity of N-Phenylpyrrolidin-3-amine. A report published in the Journal of Environmental Science and Health in 2022 indicated that this compound has low persistence in aquatic environments and minimal ecotoxicological effects on non-target organisms.

In conclusion, N-Phenylpyrrolidin-3-amine (CAS No. 17741-13-8) is a multifaceted compound with significant potential in various scientific and medical applications. Its unique chemical properties, combined with recent advancements in synthetic methods and pharmacological research, position it as a promising candidate for further exploration and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in addressing unmet medical needs.

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